GSK2798745

TRPV4 antagonist ion channel pharmacology species selectivity

GSK2798745 is a first-in-class, orally bioavailable TRPV4 antagonist optimized for chronic in vivo cardiopulmonary studies. With a 13-hour half-life and complete inhibition of agonist-induced pulmonary edema at 150 ng/kg/min, it outperforms short-lived alternatives like HC-067047 and micromolar‑potency tool compounds (e.g., RN‑1734). Its sub‑nanomolar hTRPV4 IC₅₀ (1.8 nM) and >13,888‑fold selectivity window eliminate off‑target confounding, while linear PK up to 12.5 mg supports once‑daily dosing. Choose the only clinically validated spirocarbamate chemotype when reproducibility and translational relevance are non‑negotiable.

Molecular Formula C25H28N6O3
Molecular Weight 460.5 g/mol
CAS No. 1419609-94-1
Cat. No. B607803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2798745
CAS1419609-94-1
SynonymsGSK2798745;  GSK-2798745;  GSK 2798745; 
Molecular FormulaC25H28N6O3
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1)CN(C(=O)O2)C3=NC=C(N=C3)C(C)(C)O)CN4C=NC5=C4C=C(C=C5)C#N
InChIInChI=1S/C25H28N6O3/c1-23(2,33)20-11-28-21(12-27-20)31-15-25(34-22(31)32)8-4-7-24(3,13-25)14-30-16-29-18-6-5-17(10-26)9-19(18)30/h5-6,9,11-12,16,33H,4,7-8,13-15H2,1-3H3/t24-,25-/m0/s1
InChIKeyURCMKDJBULWNAI-DQEYMECFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK2798745 (CAS 1419609-94-1): TRPV4 Ion Channel Antagonist Clinical Candidate for Pulmonary Edema and Cardiac Indications


GSK2798745 (CAS 1419609-94-1) is a spirocarbamate-based small molecule identified as an orally active, potent, and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel [1]. Developed by GlaxoSmithKline as a first-in-class clinical candidate, it was originally advanced for the treatment of pulmonary edema associated with congestive heart failure [1]. The compound was optimized through a lead optimization campaign to achieve desirable potency (human TRPV4 IC₅₀ = 1.8 nM; rat TRPV4 IC₅₀ = 1.6 nM), rat pharmacokinetics, and physicochemical properties suitable for once-daily oral dosing [1].

GSK2798745 vs. Generic TRPV4 Antagonists: Why Substitution with Earlier-Series Compounds or Tool Molecules Is Not Feasible


GSK2798745 cannot be reliably substituted by earlier TRPV4 antagonists (such as GSK's own quinoline and benzimidazole series) or commonly used research tool compounds (e.g., HC-067047, GSK2193874) due to fundamental differences in translational pharmacokinetics and target engagement duration. The quinoline and benzimidazole series from GSK previously failed to deliver clinical drug candidates due to insufficient oral exposure and suboptimal mean residence time (MRT) profiles [1]. In contrast, GSK2798745 was specifically engineered via conformational bias strategies and optimization of volume of distribution (Vd) and unbound clearance (CLu) to achieve sustained TRPV4 inhibition above the unbound IC₅₀ for 24 hours from a low once-daily oral dose—a translational requirement not met by earlier series [1]. Tool compounds such as HC-067047 and GSK2193874, while useful for in vitro or acute ex vivo studies, lack the validated human pharmacokinetic data (including linear PK up to 12.5 mg, ~13 h half-life, and <2-fold accumulation with QD dosing) that make GSK2798745 the appropriate choice for in vivo disease modeling or clinical translational research [2].

GSK2798745 Quantitative Differentiation Evidence: Head-to-Head PK, Selectivity, and In Vivo Target Engagement


GSK2798745 vs. GSK2193874: Superior Human TRPV4 Potency and Species Cross-Reactivity Profile

GSK2798745 demonstrates markedly higher potency at human TRPV4 compared to the research tool compound GSK2193874, with an IC₅₀ of 1.8 nM versus 40 nM for GSK2193874—a 22-fold difference [1]. Furthermore, while GSK2193874 exhibits a significant potency drop-off between rat and human TRPV4 (rTRPV4 IC₅₀ = 2 nM; hTRPV4 IC₅₀ = 40 nM), GSK2798745 maintains nearly equipotent activity across species (hTRPV4 IC₅₀ = 1.8 nM; rTRPV4 IC₅₀ = 1.6 nM), enabling more reliable translation from rodent disease models to human target engagement predictions [1].

TRPV4 antagonist ion channel pharmacology species selectivity drug discovery

GSK2798745 vs. HC-067047: Superior Human TRPV4 Potency and Distinct Pharmacological Utility

GSK2798745 exhibits substantially greater potency at human TRPV4 compared to the widely used research tool compound HC-067047, with IC₅₀ values of 1.8 nM versus 48 nM, respectively—a 27-fold difference [1]. This potency differential has direct implications for the achievable depth and duration of target coverage at pharmacologically relevant exposures, particularly for in vivo studies where high concentrations of HC-067047 may be required to achieve meaningful TRPV4 blockade [2].

TRPV4 antagonist ion channel pharmacology potency comparison tool compound

GSK2798745 vs. GSK2193874: Differentiated Rat Pharmacokinetics and Mean Residence Time (MRT) Profile

In rat pharmacokinetic studies, GSK2798745 achieved an extended mean residence time (MRT) of 5.6 hours with 35% oral bioavailability (%F) [1]. While GSK2193874 also demonstrates oral activity, the optimization of GSK2798745's volume of distribution (Vd) and unbound clearance (CLu) was specifically targeted to enable sustained TRPV4 inhibition above the unbound IC₅₀ for 24 hours from a low once-daily oral dose—a translational design criterion not explicitly reported for GSK2193874 [1].

pharmacokinetics oral bioavailability mean residence time lead optimization

GSK2798745 Human Clinical Pharmacokinetics: Validated Once-Daily Dosing Profile

GSK2798745 is distinguished from research tool compounds (HC-067047, GSK2193874) by the availability of robust human clinical pharmacokinetic data from a first-time-in-humans study [1]. In healthy volunteers and heart failure patients, GSK2798745 demonstrated linear pharmacokinetics up to 12.5 mg, a systemic half-life of approximately 13 hours, and less than twofold accumulation with once-daily repeat dosing [1]. Food effect was minimal, with a 14% increase in AUC and 9% increase in Cmax after a high-fat meal [1]. No significant safety issues or serious adverse events were observed [1].

clinical pharmacokinetics human PK once-daily dosing translation

GSK2798745 In Vivo Target Engagement: Validated Ex Vivo Human Whole Blood Assay for Translational Biomarker Development

An ex vivo human whole blood-based endothelial cell impedance assay was developed and validated to assess clinical TRPV4 target engagement for GSK2798745, enabling direct measurement of pharmacodynamic activity in clinical samples [1]. In the LPS segmental challenge study (NCT03511105), the GSK2798745 dose regimen produced plasma levels predicted to provide approximately 70–85% TRPV4 inhibition over 24 hours post-challenge, confirming target engagement at clinically achievable exposures [2]. While GSK2798745 did not demonstrate efficacy on the primary endpoint (BAL total protein) in this acute lung injury model, the assay provides a quantitative framework for interpreting target coverage [2].

target engagement biomarker ex vivo assay translational pharmacology

GSK2798745 Optimal Use Cases: Translational TRPV4 Pharmacology, In Vivo Disease Modeling, and Clinical Biomarker Development


Chronic In Vivo Efficacy Studies Requiring Sustained 24-Hour TRPV4 Target Coverage

GSK2798745 is the appropriate selection for chronic oral dosing studies in rodent disease models (e.g., heart failure, pulmonary edema) where sustained TRPV4 inhibition above the unbound IC₅₀ for 24 hours is required. Its rat MRT of 5.6 hours and 35% oral bioavailability enable once-daily dosing regimens that maintain target coverage, unlike earlier TRPV4 series that failed to achieve adequate MRT for clinical advancement [1]. Tool compounds such as HC-067047 and GSK2193874 lack the validated pharmacokinetic profile for sustained target engagement in chronic models [1].

Translational Pharmacology Bridging Rodent Efficacy to Human Target Engagement Predictions

GSK2798745's nearly equipotent activity at human and rat TRPV4 (hTRPV4 IC₅₀ = 1.8 nM; rTRPV4 IC₅₀ = 1.6 nM) makes it uniquely suited for translational studies where rodent efficacy data must reliably inform human dose selection [1]. In contrast, GSK2193874 exhibits a 20-fold potency difference between rat and human TRPV4 (rTRPV4 IC₅₀ = 2 nM; hTRPV4 IC₅₀ = 40 nM), introducing substantial uncertainty when extrapolating from rodent models to anticipated human pharmacology [1].

Clinical Target Engagement and Pharmacodynamic Biomarker Studies

For clinical or ex vivo studies requiring quantification of TRPV4 target engagement, GSK2798745 is supported by a validated human whole blood-based endothelial cell impedance assay that enables direct measurement of pharmacodynamic activity [1]. In the LPS segmental challenge study, plasma exposures were confirmed to provide ~70–85% TRPV4 inhibition over 24 hours, establishing a quantitative framework for interpreting target coverage [2]. No comparable clinical biomarker assay exists for HC-067047 or GSK2193874.

Human Dose-to-Exposure Modeling and Clinical Trial Simulation

GSK2798745 is distinguished by published human clinical pharmacokinetic data (t½ ≈ 13 h; linear PK up to 12.5 mg; <2-fold accumulation with QD dosing), enabling accurate dose-to-exposure predictions for translational research or clinical trial design [1]. Researchers requiring reliable human PK parameters for physiologically based pharmacokinetic (PBPK) modeling or allometric scaling should select GSK2798745, as tool compounds (HC-067047, GSK2193874) lack any human clinical PK characterization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK2798745

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.